![molecular formula C12H23ClN2O3 B13538139 tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride CAS No. 2825006-07-1](/img/structure/B13538139.png)
tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a key intermediate . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process. The exact methods would depend on the scale of production and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with nitrogen and oxygen atoms, such as:
- tert-butylN-(3-azabicyclo[3.2.1]octan-1-yl)carbamate
- tert-butylN-(3-azabicyclo[3.2.1]octan-8-yl)carbamate
- tert-butyl(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate
Uniqueness
What sets tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride apart is its specific arrangement of atoms and the resulting chemical properties. The presence of both nitrogen and oxygen within the bicyclic framework provides unique reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
2825006-07-1 |
|---|---|
Molecular Formula |
C12H23ClN2O3 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
tert-butyl N-(2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-6-9(13-7-12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
InChI Key |
MJHCXPUCNKPFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(CCO1)NC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
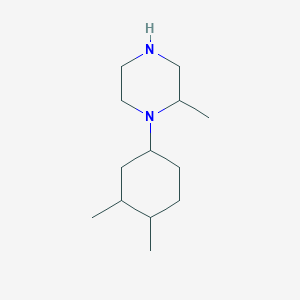
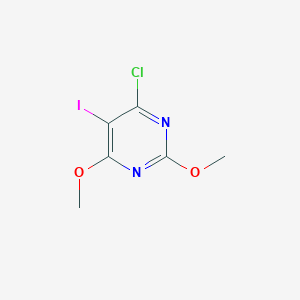
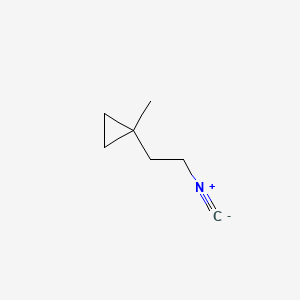
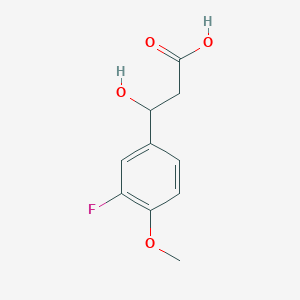
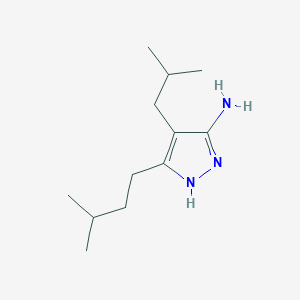
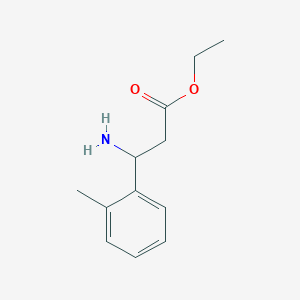
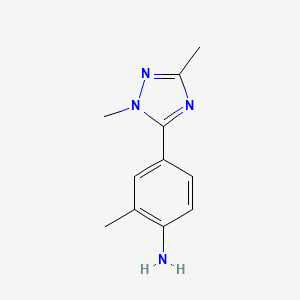
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)
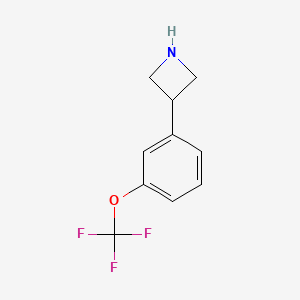
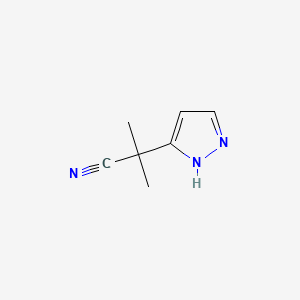
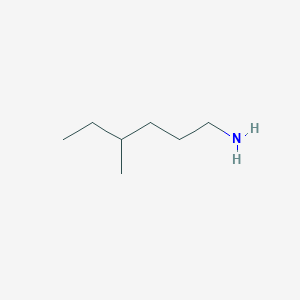
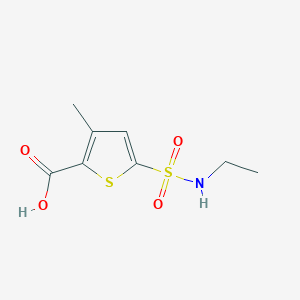
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
